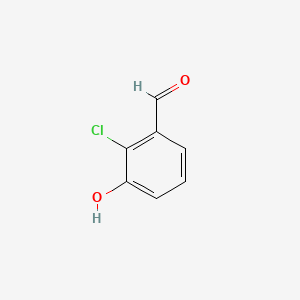

2-Chloro-3-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEAPLJEIJXFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343939 | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-10-8 | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is more than a mere chemical compound; it is a versatile and strategic synthetic intermediate pivotal in the landscape of organic synthesis and medicinal chemistry. Its significance stems from the unique arrangement of three distinct functional groups on a benzene scaffold: a reactive aldehyde, an acidic hydroxyl group, and an electron-withdrawing chloro substituent.[1] This trifecta of functionality allows chemists to employ it as a foundational building block for a diverse array of more complex molecules, including pharmacologically active agents and novel materials.[1]

The strategic placement of the chloro and hydroxyl groups critically influences the electronic environment of the aromatic ring and the reactivity of the aldehyde. This interplay is fundamental to its utility, enabling regioselective modifications and serving as a linchpin in the synthesis of heterocyclic compounds, Schiff bases, and chalcones known for their broad therapeutic potential.[1] This guide provides an in-depth exploration of its core physicochemical properties, reactivity, and the experimental methodologies essential for its accurate characterization, offering field-proven insights for professionals in drug discovery and chemical research.

Part 1: Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. These parameters dictate storage conditions, solvent selection, reaction kinetics, and potential biological interactions.

Summary of Key Properties

The fundamental properties of this compound are summarized below for quick reference. These values are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 56962-10-8 | [1][3] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.56 g/mol | [1][2] |

| Appearance | Off-white to faint orange solid | [4] |

| Melting Point | 139-143 °C | [3][4] |

| Boiling Point (Predicted) | 245.0 ± 20.0 °C | [4] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.77 ± 0.10 | [4] |

| SMILES | C1=CC(=C(C(=C1)O)Cl)C=O | [1][2] |

| InChIKey | SEEAPLJEIJXFFU-UHFFFAOYSA-N | [1][3] |

Structural Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its molecular architecture. The interplay between its functional groups is key:

-

Aldehyde Group (-CHO): As a primary site for nucleophilic attack, this group is readily involved in oxidation, reduction, and condensation reactions.[1]

-

Hydroxyl Group (-OH): This group is an activating, ortho, para-director in electrophilic aromatic substitution. Crucially, it can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which helps stabilize the molecule's planar conformation.[1]

-

Chloro Group (-Cl): The chlorine atom is electron-withdrawing via induction, influencing the acidity of the hydroxyl group and the reactivity of the aromatic ring.[1]

Caption: Key reaction pathways starting from this compound.

Part 4: Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a scaffold for generating libraries of diverse compounds for biological screening. [1]

| Derivative Class | Synthetic Precursor(s) | Potential Therapeutic Application |

|---|---|---|

| Schiff Bases | This compound + Primary Amines | Antimicrobial, Anticancer [1] |

| Chalcones | This compound + Acetophenones | Anti-inflammatory, Antioxidant [1] |

| Heterocycles | Derivatives of this compound | Antimalarial, Antibacterial, Antiviral [1][5]|

The development pipeline leverages this versatility. A library of derivatives is first synthesized, followed by high-throughput screening to identify hits with promising biological activity. Further mechanistic studies are then required to understand how these molecules exert their therapeutic effects at a cellular level, a crucial step for advancing them into effective drug candidates. [1]

Caption: Workflow from core compound to drug development pipeline.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified as hazardous, and proper precautions must be taken.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life). [2][3]* Signal Word: Danger [3]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and inhaling dust. [6][7]* Avoid contact with skin, eyes, and clothing. [7]* Mandatory PPE: Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid. [3][6]* Wash hands thoroughly after handling. [6]

Storage and Disposal

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. [4][7]Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an authorized hazardous waste collection point in accordance with local, state, and federal regulations. [6]

Part 6: Essential Experimental Protocols

The following protocols describe standard, self-validating methodologies for characterizing key properties of this compound in a research setting.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid this compound on a clean, dry watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point (139-143 °C).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: A sharp range (e.g., ≤ 2 °C) within the literature values validates the sample's purity.

Caption: Workflow for determining melting point via the capillary method.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR or HPLC.

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL each of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.

-

Observation: Vigorously agitate (vortex) each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): Gently warm the tubes that showed partial or no solubility to observe any change. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble." This system self-validates by comparing solubility across a polarity spectrum.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, inexpensive technique to assess the purity of a sample by separating its components. A pure sample should ideally yield a single spot.

Methodology:

-

Solvent System Selection: Based on solubility tests, choose a mobile phase (eluent), typically a mixture of a polar and a non-polar solvent (e.g., 3:1 Hexane:Ethyl Acetate). The goal is to achieve a retention factor (Rƒ) of ~0.3-0.5 for the main spot.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane).

-

Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate (silica gel).

-

Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

Analysis: A single spot indicates a likely pure sample. Multiple spots suggest the presence of impurities. Calculate the Rƒ value (distance traveled by spot / distance traveled by solvent front) for validation against a standard or for future reference.

References

-

This compound - Stenutz. (URL: [Link])

-

This compound | C7H5ClO2 | CID 593376 - PubChem. (URL: [Link])

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. (URL: [Link])

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. (URL: [Link])

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - Auctores Online. (URL: [Link])

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. (URL: [Link])

-

Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI. (URL: [Link])

-

Benzaldehyde, 5-chloro-2-hydroxy- - NIST WebBook. (URL: [Link])

-

3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H5ClO2 | CID 593376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯-3-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 56962-10-8 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Page loading... [guidechem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-hydroxybenzaldehyde. As a vital tool in chemical analysis, NMR spectroscopy offers unparalleled insight into the molecular structure of this important synthetic intermediate. This document will delve into the theoretical underpinnings of the observed spectral data, offer practical guidance on sample preparation and data acquisition, and present a detailed interpretation of the chemical shifts and coupling constants.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a benzene ring substituted with a chloro group at position 2, a hydroxyl group at position 3, and a formyl (aldehyde) group at position 1. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Accurate structural elucidation is paramount in its application, and NMR spectroscopy stands as the definitive method for this purpose. This guide will serve as a detailed reference for understanding its spectral features.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. Protons (¹H) and Carbon-13 (¹³C) are the most commonly studied nuclei in organic chemistry. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency.

The chemical environment surrounding a nucleus influences its resonance frequency, leading to the concept of chemical shift (δ) . This is the cornerstone of NMR, as it allows for the differentiation of magnetically inequivalent nuclei within a molecule. Furthermore, the interaction between neighboring magnetic nuclei gives rise to spin-spin coupling , which splits NMR signals into characteristic patterns (e.g., doublets, triplets), providing valuable information about the connectivity of atoms.

Experimental Protocols

NMR Sample Preparation

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra. The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Step-by-Step Protocol:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. It should dissolve the analyte completely and its residual solvent signals should not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent within a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Homogenization: After capping the NMR tube, gently invert it several times to ensure the solution is homogeneous.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The acquisition of high-resolution NMR spectra requires the optimization of several instrumental parameters.

Typical Acquisition Parameters for ¹H and ¹³C NMR:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |

| Pulse Angle | 30-90° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2 s |

| Number of Scans | 8-16 | 128-1024+ |

| Spectral Width | 12-16 ppm | 200-240 ppm |

Spectral Analysis of this compound

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on established principles of NMR spectroscopy and comparative data from structurally similar compounds.

Molecular Structure and Numbering:

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

Predicted ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| CHO | 9.8 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the anisotropic field of the benzene ring. It typically appears as a sharp singlet as it has no adjacent protons to couple with. |

| OH | 5.0 - 8.0 | Broad Singlet (br s) | - | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad due to chemical exchange. |

| H6 | ~7.4 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) | This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group, leading to a downfield shift. It is coupled to H5 (ortho) and H4 (meta). |

| H4 | ~7.2 | Triplet (t) or Doublet of doublets (dd) | ~7-8 (ortho) | H4 is situated between H5 and H3 (hydroxyl-bearing carbon). It is coupled to H5 and H6 (meta). The signal often appears as a triplet due to similar ortho coupling constants with H5. |

| H5 | ~7.0 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) | This proton is ortho to the hydroxyl group and meta to the aldehyde and chloro groups. The electron-donating hydroxyl group causes an upfield shift relative to the other aromatic protons. It is coupled to H4 (ortho) and H6 (meta). |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is expected to display seven unique signals, one for each carbon atom in the molecule.

¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C7 (CHO) | ~195 | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| C3 (C-OH) | ~152 | The carbon atom attached to the electron-donating hydroxyl group is deshielded. |

| C1 | ~137 | The ipso-carbon attached to the aldehyde group. |

| C5 | ~129 | Aromatic CH carbon. |

| C6 | ~122 | Aromatic CH carbon. |

| C4 | ~121 | Aromatic CH carbon. |

| C2 (C-Cl) | ~119 | The carbon atom bonded to the electronegative chlorine atom is deshielded, but the effect is less pronounced than that of the hydroxyl group. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous picture of its molecular structure. The distinct chemical shifts and coupling patterns observed for each proton and carbon nucleus are in excellent agreement with the predicted electronic effects of the chloro, hydroxyl, and aldehyde substituents on the aromatic ring. This in-depth understanding of its NMR data is crucial for researchers and scientists working with this versatile compound, ensuring its correct identification and facilitating its use in further synthetic applications.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-3-hydroxybenzaldehyde

This guide provides a detailed exploration of the mass spectrometric behavior of 2-Chloro-3-hydroxybenzaldehyde, a versatile synthetic intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document elucidates the compound's fragmentation patterns under common ionization techniques, offering insights into its structural characterization.

Introduction: The Analytical Significance of this compound

This compound (Molecular Weight: 156.57 g/mol ) is a substituted aromatic aldehyde whose utility in organic synthesis stems from its trifunctional nature, incorporating aldehyde, hydroxyl, and chloro groups.[1][2] The interplay of these functionalities dictates its reactivity and is key to its role as a precursor in the synthesis of more complex molecules.[1] Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds, providing not only the molecular weight but also a fragmentation "fingerprint" that is unique to the molecule's structure.[1]

This guide will delve into the anticipated fragmentation pathways of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, drawing upon established fragmentation mechanisms of related functional groups and analogous molecules.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that typically results in extensive fragmentation, providing rich structural information.[3] While a publicly available, peer-reviewed EI mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known behavior of aromatic aldehydes, phenols, and chlorinated aromatic compounds.[3][4][5][6]

The Molecular Ion (M⁺˙)

The molecular formula of this compound is C₇H₅ClO₂. The nominal molecular weight is 156 amu for the molecule containing the ³⁵Cl isotope and 158 amu for the one containing the ³⁷Cl isotope. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺˙ and [M+2]⁺˙ isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic ring.[3]

Key Fragmentation Pathways

The primary fragmentation of the this compound molecular ion is driven by the lability of the aldehydic proton and the stability of the resulting fragments. The presence of the hydroxyl and chloro substituents will influence the electron distribution in the aromatic ring and thus affect the fragmentation cascade.

A logical workflow for analyzing the EI-MS data can be visualized as follows:

Caption: Proposed EI fragmentation of this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Identity/Origin |

| 156/158 | [C₇H₅ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155/157 | [C₇H₄ClO₂]⁺ | Loss of H• from the aldehyde group |

| 128/130 | [C₆H₅ClO]⁺˙ | Loss of CO from the molecular ion |

| 127/129 | [C₆H₄ClO]⁺ | Loss of CHO• from the molecular ion or CO from [M-H]⁺ |

| 121 | [C₇H₅O₂]⁺ | Loss of Cl• from the molecular ion |

| 99/101 | [C₅H₄Cl]⁺ | Loss of CO from m/z 127/129 |

| 93 | [C₆H₅O]⁺ | Loss of HCl from m/z 128/130 |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. [7][8]This makes it ideal for determining the molecular weight of a compound. [9]

Positive Ion Mode ESI

In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 157/159. The protonation would likely occur on the carbonyl oxygen or the hydroxyl oxygen.

Interestingly, studies on aromatic aldehydes in the presence of methanol (a common ESI solvent) have shown the formation of an unexpected [M+15]⁺ ion. [10]This is attributed to an in-source gas-phase aldol-type reaction between the protonated aldehyde and methanol. [10]Therefore, an ion at m/z 171/173, corresponding to [M+CH₃]⁺, might also be observed.

Negative Ion Mode ESI

In negative ion mode, the acidic phenolic proton can be easily lost, leading to the formation of a deprotonated molecule, [M-H]⁻, at m/z 155/157. This is often a very stable ion for phenolic compounds and can be the base peak in the negative ion spectrum.

Induced Fragmentation in ESI

While ESI is a soft ionization technique, fragmentation can be induced by increasing the cone voltage or by performing tandem mass spectrometry (MS/MS). [11]In an MS/MS experiment on the [M+H]⁺ precursor ion (m/z 157/159), the most likely fragmentation would be the neutral loss of water (18 Da) or carbon monoxide (28 Da). For the [M-H]⁻ precursor ion (m/z 155/157), fragmentation might involve the loss of CO or Cl•.

A generalized workflow for ESI-MS analysis is presented below:

Caption: Generalized workflow for ESI-MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Under electron ionization, a complex fragmentation pattern is anticipated, characterized by the loss of small radicals and neutral molecules such as H•, CHO•, CO, and Cl•. The isotopic signature of chlorine is a key feature in identifying chlorine-containing fragments. In contrast, electrospray ionization is expected to yield primarily the protonated or deprotonated molecular ions, confirming the molecular weight of the compound with high confidence. Understanding these fragmentation patterns is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

References

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. (n.d.). Retrieved from [Link]

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 4-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. (n.d.). Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved from [Link]

-

Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. (n.d.). Retrieved from [Link]

-

Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 3-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2,3-Dihydroxybenzaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 2-chloro-4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 3-ethoxy-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-クロロ-3-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 5. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 6. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.uvic.ca [web.uvic.ca]

A Senior Application Scientist's Guide to the FT-IR Analysis of 2-Chloro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-3-hydroxybenzaldehyde (CAS 56962-10-8).[1][2][3] This document is intended for researchers, quality control analysts, and drug development professionals who utilize FT-IR for molecular characterization, identification, and purity assessment. We will explore the foundational principles of vibrational spectroscopy as applied to this specific substituted benzaldehyde, detailing the influence of its unique trifunctional aromatic structure on the resulting spectrum. The guide presents a field-proven experimental protocol using Attenuated Total Reflectance (ATR) FT-IR, explains the causality behind spectral features, including the critical impact of intramolecular hydrogen bonding, and provides a systematic approach to spectral interpretation.

Introduction: The Molecular Profile of this compound

This compound is a solid organic compound with the molecular formula C₇H₅ClO₂.[1][2][3] Its utility in organic synthesis, particularly in the creation of Schiff bases and chalcones, makes it a valuable intermediate in medicinal and pharmaceutical chemistry.[4] The molecule's architecture, featuring an aldehyde (-CHO), a hydroxyl (-OH), and a chloro (-Cl) group on a benzene ring, presents a rich and informative subject for FT-IR analysis.[2][4]

The relative positions of these functional groups (ortho hydroxyl and meta chloro to the aldehyde) create specific electronic effects and steric interactions that are directly observable in the vibrational spectrum. Of paramount importance is the potential for strong intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the aldehyde group's oxygen. This interaction, analogous to that seen in salicylaldehyde, significantly influences the characteristic frequencies of both the O-H and C=O bonds.[5][6][7] Understanding these structural nuances is the cornerstone of accurate spectral interpretation.

Foundational Principles and Spectral Predictions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states of its covalent bonds. The frequency of absorption is specific to the bond type, its environment, and the masses of the atoms involved. For this compound, we can predict the key vibrational modes based on its constituent functional groups.

Key Vibrational Modes and the Influence of Molecular Structure

-

O-H Stretching (ν O-H): In a free, non-hydrogen-bonded phenol, this vibration typically appears as a sharp, distinct peak around 3600 cm⁻¹. However, the ortho-aldehyde group acts as a hydrogen bond acceptor. This intramolecular hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease significantly and the peak to become very broad. We anticipate a broad absorption band in the 3200-2500 cm⁻¹ region, a hallmark of strong internal hydrogen bonding.[8][9]

-

C-H Stretching (ν C-H):

-

Aromatic C-H: The C-H bonds on the benzene ring will produce a series of sharp, medium-to-weak absorptions typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10][11][12]

-

Aldehydic C-H: The C-H bond of the aldehyde group is characteristic and typically gives rise to two weak-to-medium bands, often seen around 2850 cm⁻¹ and 2750 cm⁻¹.[13][14] The latter is often sharp and easily identifiable.

-

-

C=O Carbonyl Stretching (ν C=O): The stretching vibration of the aldehyde's carbonyl group is one of the most intense and diagnostic peaks in the spectrum. For a typical aromatic aldehyde, this peak appears around 1700 cm⁻¹.[14] However, conjugation with the aromatic ring already lowers this frequency. Critically, the intramolecular hydrogen bonding with the ortho-hydroxyl group further weakens the C=O double bond by pulling electron density, resulting in an additional shift to a lower wavenumber (e.g., 1680-1650 cm⁻¹).[8] This shift is a key piece of evidence for the chelated structure.

-

C=C Aromatic Ring Stretching (ν C=C): The benzene ring itself has characteristic stretching vibrations. These typically appear as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[10][15]

-

C-O Stretching (ν C-O): The stretching of the phenolic C-O bond will appear in the fingerprint region, typically around 1250-1200 cm⁻¹.

-

C-Cl Stretching (ν C-Cl): The vibration of the carbon-chlorine bond is expected in the lower frequency (fingerprint) region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity & Characteristics | Rationale for Position and Appearance |

| 3200 - 2500 | O-H Stretch (phenolic) | Strong, very broad | Intramolecular hydrogen bonding with C=O group significantly weakens and broadens the O-H absorption. |

| 3100 - 3000 | C-H Stretch (aromatic) | Weak to medium, sharp peaks | Characteristic for sp² C-H bonds on a benzene ring.[10][15] |

| ~2850 & ~2750 | C-H Stretch (aldehydic) | Weak to medium, often two distinct peaks | Fermi resonance often causes the aldehydic C-H stretch to appear as a doublet.[13] |

| 1680 - 1650 | C=O Stretch (aldehyde) | Very strong, sharp | Conjugation and strong intramolecular H-bonding lower the frequency from the typical ~1700 cm⁻¹. |

| 1600 - 1450 | C=C Stretch (aromatic ring) | Medium to strong, multiple sharp peaks | In-plane skeletal vibrations of the benzene ring.[10][15] |

| 1300 - 1200 | C-O Stretch (phenolic) | Medium to strong | Associated with the stretching of the carbon-oxygen single bond of the phenol. |

| 900 - 675 | C-H Bend (aromatic, out-of-plane) | Strong, sharp | "OOP" bending is highly characteristic of the ring substitution pattern.[11][12] |

| 800 - 600 | C-Cl Stretch | Medium to strong | Position is characteristic for aryl chlorides. |

Experimental Protocol: ATR FT-IR Analysis

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[16] It requires minimal to no sample preparation, avoids the labor-intensive process of creating KBr pellets, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[17][18][19]

Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal.[20] A diamond crystal is highly recommended due to its robustness and resistance to scratching from solid samples.[20]

-

This compound, solid powder (97% or higher purity).[2]

-

Spatula

-

Solvent for cleaning (e.g., Isopropanol or Ethanol)

-

Lint-free laboratory wipes

Step-by-Step Experimental Workflow

-

Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This allows the infrared source and detector to reach thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a lint-free wipe moistened with isopropanol and gently wipe the crystal surface. Perform a final wipe with a dry, clean wipe to remove any residual solvent. This step is critical to prevent cross-contamination from previous analyses.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself.[21] The software will automatically subtract this background from the subsequent sample spectrum, yielding a clean spectrum of only the sample. It is good practice to run a new background scan every 30-60 minutes or if environmental conditions change.[21]

-

Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal.[22] The goal is to completely cover the crystal's active area.

-

Applying Pressure: Lower the ATR's pressure clamp onto the sample. Apply firm, consistent pressure to ensure intimate contact between the solid powder and the crystal surface.[22][23] Good contact is essential as the FT-IR measurement relies on an "evanescent wave" that penetrates only a few micrometers into the sample.[17][18][23] Air gaps will severely degrade the quality of the spectrum.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are:

-

Scans: 16 to 32 co-added scans (improves signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

-

Spectral Range: 4000 - 400 cm⁻¹

-

-

Data Processing and Analysis: The resulting spectrum should be displayed in terms of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹). Use the software's tools to label the peaks of interest and compare their positions to the predicted values in Table 1.

-

Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the powder, and clean the ATR crystal surface thoroughly as described in Step 2.

Workflow Visualization

Sources

- 1. This compound [stenutz.eu]

- 2. This compound 97 56962-10-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ias.ac.in [ias.ac.in]

- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. edinst.com [edinst.com]

- 17. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. m.youtube.com [m.youtube.com]

- 21. mse.washington.edu [mse.washington.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Chloro-3-hydroxybenzaldehyde

This guide provides a comprehensive technical analysis of the intramolecular hydrogen bonding present in 2-chloro-3-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and theoretical underpinnings of this key structural feature. The narrative explains the causality behind experimental observations and computational models, ensuring a robust and self-validating exploration of the topic.

Introduction: The Significance of Intramolecular Hydrogen Bonds

An intramolecular hydrogen bond (IHB) is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom within the same molecule. This interaction, while weaker than a covalent bond, is a critical determinant of molecular conformation, stability, and reactivity. In medicinal chemistry, the strategic formation or disruption of IHBs can modulate a molecule's biological and chemical properties, such as its bioactive conformation and ability to permeate biological membranes.[1]

The molecule this compound serves as an exemplary case study. The ortho positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring facilitates the formation of a stable six-membered pseudo-ring via an O-H···O intramolecular hydrogen bond.[2] This guide will elucidate the definitive evidence for this bond and its impact on the molecule's characteristics. In o-hydroxybenzaldehyde, for instance, this type of bonding is responsible for it being a liquid at room temperature, whereas its para-isomer, which forms intermolecular hydrogen bonds, is a high-melting solid.[3]

Synthesis and Material Preparation

The synthesis of specifically substituted aromatic aldehydes like this compound can present significant regiochemical challenges.[2] The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions. A common method for synthesizing hydroxybenzaldehydes is the Reimer-Tiemann reaction. While a direct, high-yield synthesis for this compound is not widely reported, a plausible route involves the formylation of 2-chlorophenol. This reaction, however, typically yields a mixture of isomers, necessitating careful purification.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction (Illustrative)

This protocol is adapted from the synthesis of the related isomer, 3-chloro-2-hydroxybenzaldehyde, and illustrates the general methodology.[4]

-

Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water. Warm the solution to 60°C.

-

Addition of Phenol: Add 2-chlorophenol (126 g, 0.98 mol) to the flask. It should dissolve instantly.

-

Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) over one hour while maintaining the temperature at 60°C.

-

Reaction: After the addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C and stir for an additional sixteen hours.

-

Workup: Distill off the excess chloroform. Acidify the reaction mixture with 6 N sulfuric acid.

-

Purification: Perform steam distillation to separate the product from non-volatile impurities. The distillate, containing a mixture of isomers, is then extracted with diethyl ether. The ethereal solution is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Isolation: The resulting oil, containing this compound and other isomers, requires separation, typically via column chromatography, to isolate the desired product.

dot

Caption: Figure 1: Synthesis and Characterization Workflow.

Spectroscopic Evidence of Intramolecular Hydrogen Bonding

Spectroscopic techniques provide the most direct experimental evidence for the presence and strength of the O-H···O intramolecular hydrogen bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for detecting hydrogen bonding, which significantly alters the vibrational frequencies of the involved functional groups.[5] The key indicators in this compound are the stretching and bending vibrations of the -OH and C=O groups.

-

O-H Stretching Vibration (ν(OH)): In a free, non-hydrogen-bonded phenol, the ν(OH) appears as a sharp band around 3600 cm⁻¹. In this compound, the involvement of the hydroxyl group in the IHB causes this band to broaden and shift to a much lower frequency, typically observed as a strong, broad absorption around 3160-3180 cm⁻¹.[6][7] This large red shift is indicative of a strong hydrogen bond.

-

C=O Stretching Vibration (ν(C=O)): The carbonyl group of an aromatic aldehyde typically exhibits a strong ν(C=O) band around 1700 cm⁻¹.[8][9] In this compound, the donation of electron density from the hydroxyl proton to the carbonyl oxygen weakens the C=O double bond. This results in a noticeable down-shifting (red shift) of the carbonyl stretching frequency to approximately 1670 cm⁻¹.[6][7]

-

O-H In-Plane Bending Vibration (δ(OH)): Conversely, the in-plane bending vibration of the hydroxyl group is constrained by the hydrogen bond, leading to an up-shifting (blue shift) of its frequency compared to a free hydroxyl group.[6]

| Vibrational Mode | Typical Frequency (No IHB) | Observed Frequency in this compound | Interpretation |

| ν(OH) Stretch | ~3600 cm⁻¹ (sharp) | ~3180 cm⁻¹ (broad)[6][7] | Strong red shift indicates O-H bond weakening due to IHB. |

| ν(C=O) Stretch | ~1700 cm⁻¹[8][9] | ~1670 cm⁻¹[7] | Red shift indicates C=O bond weakening due to IHB. |

| δ(OH) Bend | ~1200 cm⁻¹ | Shifted to a higher frequency[6] | Blue shift indicates conformational restriction due to IHB. |

Protocol: Acquiring FT-IR Spectrum

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide powder and pressing it into a transparent disk.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key vibrational bands (ν(OH), ν(C=O)) and compare their positions to reference spectra of non-hydrogen-bonded analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides definitive proof of intramolecular hydrogen bonding through the chemical shift of the hydroxyl proton.[10]

-

¹H NMR - Hydroxyl Proton Chemical Shift (δ(OH)): The proton involved in a hydrogen bond is significantly deshielded because the electrostatic pull of the acceptor oxygen atom reduces the electron density around it. For phenols with a free hydroxyl group, the δ(OH) typically appears between 4-7 ppm. In compounds with strong intramolecular hydrogen bonds, this signal shifts dramatically downfield. For this compound, the hydroxyl proton resonance is expected to be well above 10 ppm, with values between 15 and 19 ppm being characteristic of strong IHBs.[11] This large downfield shift is one of the most reliable indicators of a strong IHB.[12]

Protocol: Acquiring ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer and tune the instrument for the ¹H nucleus.

-

Data Acquisition: Acquire the spectrum using standard parameters. The number of scans can be increased to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the chemical shift of the hydroxyl proton and note its significant downfield position.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the geometry, stability, and electronic nature of the intramolecular hydrogen bond.[13][14]

dot

Caption: Figure 2: Structure of this compound with IHB.

Studies using ab initio and DFT methods (e.g., B3LYP/6-31G*) have been performed on this compound to elucidate its conformational preferences and vibrational spectra.[6]

-

Conformational Stability: Computational analysis reveals that the molecule can exist in several conformations based on the rotation of the -OH and -CHO groups. The most stable conformer is consistently found to be the planar structure stabilized by the O-H···O intramolecular hydrogen bond.[2][6] This interaction creates a stable six-membered ring-like structure, significantly lowering the system's overall energy.

-

Geometric Parameters: DFT calculations can predict key bond lengths and angles. The calculated O-H···O distance for similar hydrogen-bonded dimers is in the range of 2.8 Å, confirming a strong interaction.[6] The calculations also show a lengthening of the O-H covalent bond and a slight increase in the C=O bond length, which corroborates the red shifts observed in the FT-IR spectrum.

-

Vibrational Frequencies: Theoretical frequency calculations are invaluable for assigning experimental FT-IR and Raman bands.[15] By modeling the vibrational modes of the most stable conformer, researchers can confirm that the experimentally observed down-shifting of ν(C=O) and ν(OH) are indeed characteristic of the hydrogen-bonded structure.[6][16]

Conclusion

The existence of a strong intramolecular hydrogen bond in this compound is unequivocally supported by a confluence of experimental and theoretical evidence. FT-IR spectroscopy reveals significant red shifts in the O-H and C=O stretching frequencies, while ¹H NMR shows a pronounced downfield chemical shift for the hydroxyl proton. These experimental findings are fully rationalized by DFT calculations, which confirm that the most stable molecular conformation is one that is planar and locked in place by the O-H···O interaction. This comprehensive understanding is crucial for scientists leveraging this and similar molecular scaffolds in fields ranging from materials science to rational drug design.

References

-

Yenagi, J., Arlikatti, V., & Tonannavar, J. (2010). Hydrogen bond, dimerization and vibrational modes in this compound and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1025-1033. [Link]

-

Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Retrieved January 4, 2024, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 4, 2024, from [Link]

-

Arlikatti, N. V., et al. (2008). Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. AIP Conference Proceedings. [Link]

-

Lampert, H., Mikenda, W., & Karpfen, A. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry, 100(18), 7418-7424. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 91. [Link]

-

Limbach, H.-H. (2001). NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. [Link]

-

Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars Library. [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 4, 2024, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved January 4, 2024, from [Link]

-

Shaker, Y. M., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience. [Link]

-

Jayabharathi, J., et al. (2021). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. International Journal of Pure and Applied Mathematics. [Link]

-

Thomas, B., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon. [Link]

-

Request PDF. (n.d.). Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde. Retrieved January 4, 2024, from [Link]

-

Salar, A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Explain why ohydroxybenzaldehyde is a liquid at room class 12 chemistry CBSE [vedantu.com]

- 4. prepchem.com [prepchem.com]

- 5. primescholars.com [primescholars.com]

- 6. Hydrogen bond, dimerization and vibrational modes in this compound and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 97(56962-10-8) 1H NMR [m.chemicalbook.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. acadpubl.eu [acadpubl.eu]

- 15. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

theoretical studies of 2-Chloro-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Theoretical Studies of 2-Chloro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational chemistry approaches used to characterize this compound (C₇H₅ClO₂). This molecule, a versatile synthetic intermediate, possesses a unique electronic profile due to the interplay of its hydroxyl, chloro, and aldehyde functional groups.[1] Through the lens of Density Functional Theory (DFT), we will dissect its structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of computational methods for molecular analysis. We will detail the causality behind methodological choices, present validated protocols, and interpret the resulting data to build a holistic understanding of the molecule's behavior.

Introduction: The Rationale for Theoretical Investigation

This compound is a substituted aromatic aldehyde whose significance primarily lies in its role as a precursor for the synthesis of more complex molecules, including heterocyclic compounds like coumarins.[1] The molecule's reactivity is governed by the electronic effects of its three distinct functional groups: the electron-donating hydroxyl (-OH) group, the electron-withdrawing chloro (-Cl) atom, and the electron-withdrawing aldehyde (-CHO) group.[1] Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl and aldehyde groups confers significant conformational stability.[1]

Experimental characterization provides invaluable data, but theoretical studies offer a deeper, atomistic-level understanding that is often inaccessible through empirical methods alone. Computational analysis allows us to:

-

Predict the most stable three-dimensional structure and its geometric parameters.

-

Simulate and assign vibrational spectra (FT-IR and Raman) with high accuracy.

-

Visualize the distribution of electron density and predict sites of chemical reactivity.

-

Quantify electronic properties, such as the frontier molecular orbital energy gap, which is crucial for understanding electronic transitions and reactivity.

-

Estimate non-linear optical (NLO) properties, identifying potential applications in materials science.

This guide employs Density Functional Theory (DFT) as its core computational engine, a method that delivers a favorable balance of accuracy and computational efficiency for studying organic molecules.[2][3]

Computational Methodology: A Validated Protocol

The trustworthiness of any theoretical study hinges on a robust and well-justified methodology. The following protocol outlines a standard approach for the computational analysis of this compound, grounded in widely accepted practices in the field.[4][5]

The DFT Approach

Density Functional Theory is a quantum mechanical method that models the electronic structure of a system based on its electron density, rather than the more complex many-electron wave function.[1] This approach has proven highly effective for investigating molecular structures and properties.[2]

-

Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is a workhorse in computational chemistry, known for providing reliable results for a wide range of organic systems.[4][6] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style split-valence set such as 6-311++G(d,p) is recommended.[4] This set provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms (important for describing anions and hydrogen bonds) and polarization functions (d,p) to account for non-spherical electron density distributions.

Step-by-Step Computational Workflow

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The calculation is started with an approximate molecular structure, and the algorithm iteratively adjusts atomic positions to minimize the total electronic energy. This process converges on a stationary point on the potential energy surface.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a transition state.

-

Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and intensities, which can be directly compared to experimental FT-IR and Raman spectra.[6]

-

-

Data Analysis and Visualization: The output from the frequency calculation is then used to perform further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses.

Figure 2: Structure of this compound with H-bond.

Optimized Geometric Parameters

Theoretical calculations provide precise bond lengths and angles. While experimental single-crystal X-ray data for this specific molecule is not readily available, DFT predictions are known to be in excellent agreement with experimental values for similar compounds. [5] Table 1: Selected Theoretical Geometric Parameters

| Parameter | Bond Type | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-Cl | ~1.75 |

| C=O (aldehyde) | ~1.22 | |

| C-O (hydroxyl) | ~1.35 | |

| O-H (hydroxyl) | ~0.97 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles | C-C-Cl | ~119.5 |

| C-C-O (hydroxyl) | ~121.0 | |

| C-C-C (aldehyde) | ~122.5 | |

| O=C-H | ~124.0 |

(Note: Values are representative and depend on the exact level of theory used. They are based on typical values for similar structures calculated with DFT.) [4][5]

Vibrational Spectral Analysis

Comparing calculated vibrational frequencies with experimental FT-IR and Raman data is a crucial step for validating the computational model. [6]Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. [4] Table 2: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical Experimental Range [1] | Calculated (Scaled) Range [1] | Assignment Description |

|---|---|---|---|

| O-H stretch | 3100 - 3200 (broad) | ~3150 | Intramolecularly hydrogen-bonded hydroxyl group. |

| Aromatic C-H stretch | 3000 - 3100 | ~3080 | Stretching of C-H bonds on the benzene ring. |

| Aldehydic C-H stretch | 2750 - 2850 | ~2800 | Characteristic C-H stretch of the aldehyde group. |

| C=O stretch | 1660 - 1680 | ~1670 | Strong, sharp peak from the aldehyde carbonyl group. |

| C-O stretch | 1200 - 1300 | ~1250 | Stretching of the C-O bond of the hydroxyl group. |

| C-Cl stretch | 700 - 800 | ~750 | Stretching vibration of the carbon-chlorine bond. |

The strong correlation between the scaled theoretical frequencies and the known experimental ranges for these characteristic functional groups confirms that our DFT model provides an accurate description of the molecule's vibrational behavior.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties. [1]* HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. [7] For this compound, the HOMO is typically localized over the benzene ring and the electron-rich oxygen atoms, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the aromatic ring. This indicates that charge transfer upon electronic excitation occurs from the hydroxyl-substituted part of the ring to the carbonyl group. [8]

Figure 3: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface, thereby predicting how it will interact with other species. [1]* Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this molecule, these regions are concentrated on the oxygen atoms of the hydroxyl and aldehyde groups. [1]* Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydroxyl proton. [1] The MEP map visually confirms the electronic push-pull nature of the substituents and provides a clear guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. [4]It quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, a significant interaction is the delocalization of a lone pair (n) from the hydroxyl oxygen into an antibonding pi orbital (π) of the benzene ring (n → π). This interaction contributes significantly to the molecule's overall stability. [1]

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, arising from the connection of electron-donor and electron-acceptor groups through a π-conjugated system, often exhibit non-linear optical (NLO) properties. [9]this compound, with its -OH donor and -CHO/-Cl acceptors, is a candidate for such behavior. Computational methods can predict NLO properties like the first-order hyperpolarizability (β₀). A high β₀ value suggests the material could be useful for applications like optical switching and frequency conversion. [10]Theoretical calculations for similar molecules have shown that the presence of such donor-acceptor motifs can lead to significant NLO responses. [10] Table 3: Calculated NLO Properties (Representative)

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β₀ | The primary measure of second-order NLO activity. |

(Note: Specific values require dedicated calculations but are qualitatively predicted to be non-zero due to the molecular structure.)

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the multifaceted nature of this compound. This in-depth guide has demonstrated how a systematic computational protocol can elucidate its stable molecular structure, which is planar and stabilized by a strong intramolecular hydrogen bond. The validation of the computational model through the accurate prediction of vibrational spectra lends high confidence to further electronic analyses.

The examination of frontier molecular orbitals and the molecular electrostatic potential map reveals a molecule with distinct electron-rich and electron-poor regions, clearly defining its reactivity profile for its crucial role as a synthetic intermediate. Furthermore, analyses of its electronic structure suggest a potential for non-linear optical applications. By integrating these theoretical insights, researchers can better predict the molecule's behavior in complex chemical environments, accelerating the design of novel synthetic pathways and functional materials.

References

-

This compound | C7H5ClO2 | CID 593376 - PubChem. Source: PubChem, National Institutes of Health. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Source: SpectraBase. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. Source: SpectraBase. [Link]

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Source: Physical Chemistry Research. [Link]

-

Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde | Request PDF - ResearchGate. Source: ResearchGate. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Source: Auctores Online. [Link]

-

3-Chloromethyl-2-hydroxybenzaldehyde - PMC - NIH. Source: National Institutes of Health. [Link]

-

DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. Source: Letters in Applied NanoBioScience. [Link]

-

COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. Source: International Journal of Pharmaceutical Sciences and Research. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. Source: National Institutes of Health. [Link]

-

This compound - Stenutz. Source: Stenutz. [Link]

-

3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. Source: PubChem, National Institutes of Health. [Link]

-

Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde - ResearchGate. Source: ResearchGate. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Source: National Institutes of Health. [Link]

-

MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE - Rasayan Journal of Chemistry. Source: Rasayan Journal of Chemistry. [Link]

-

(PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects - ResearchGate. Source: ResearchGate. [Link]

-

(PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods - ResearchGate. Source: ResearchGate. [Link]

-

Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - NIH. Source: National Institutes of Health. [Link]

-

Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI. Source: MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. acadpubl.eu [acadpubl.eu]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Reactivity: A DFT and HOMO/LUMO Analysis of 2-Chloro-3-hydroxybenzaldehyde

A Technical Guide for Researchers in Drug Discovery and Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-3-hydroxybenzaldehyde is a versatile synthetic intermediate with significant potential in the development of novel pharmaceutical and materials science applications. Its unique electronic and structural characteristics, arising from the interplay of chloro, hydroxyl, and aldehyde functional groups on a benzene ring, dictate its reactivity and interaction with biological targets. This in-depth technical guide provides a comprehensive framework for understanding and predicting these properties through Density Functional Theory (DFT) and Frontier Molecular Orbital (HOMO/LUMO) analysis. We will explore the theoretical underpinnings of these computational methods, present a validated protocol for their application to this compound, and discuss the interpretation of the resulting data to guide rational molecular design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerated discovery.

Introduction: The Strategic Importance of this compound

This compound (C₇H₅ClO₂) is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis.[1][2] Its molecular architecture, featuring an electron-withdrawing aldehyde group, an electron-donating hydroxyl group, and an electronegative chloro substituent, creates a nuanced reactivity profile.[1] This trifunctional nature allows for its elaboration into a diverse array of more complex molecules, including coumarins and other heterocyclic systems of medicinal interest.[1]

The precise understanding of the electronic structure and reactivity of this compound is paramount for its efficient utilization in synthetic chemistry and for the rational design of novel derivatives with desired biological or material properties. Computational chemistry, particularly DFT and HOMO/LUMO analysis, provides a powerful, non-empirical toolkit to probe these molecular-level characteristics, offering insights that can guide experimental efforts and reduce the cycle time of research and development.

Theoretical Framework: Probing Molecular Orbitals with DFT

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wave function-based ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density. This approach allows for the investigation of larger and more complex systems, making it highly suitable for drug discovery and materials science research.

The choice of a specific functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results. For molecules like this compound, which feature diverse functional groups and the potential for intramolecular hydrogen bonding, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed.[2][3] B3LYP incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic exchange and correlation effects. The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to describe the electron distribution accurately. Pople-style basis sets like 6-31G* or the more extensive 6-311++G(d,p) are commonly used for such analyses, with the latter providing a more refined description of polarization and diffuse electron density.[2][4]

The Significance of Frontier Molecular Orbitals: HOMO and LUMO

Within the framework of molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the Frontier Molecular Orbitals (FMOs). These orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule.

-